Benzoic acid, o-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride
Benzoic acid, o-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride
Brand Name:
Vulcanchem
CAS No.:
109938-92-3
VCID:
VC20765828
InChI:
InChI=1S/C19H20ClNO2.ClH/c20-17-11-5-4-10-16(17)19(22)23-18(14-21-12-6-7-13-21)15-8-2-1-3-9-15;/h1-5,8-11,18H,6-7,12-14H2;1H
SMILES:
C1CCN(C1)CC(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3Cl.Cl
Molecular Formula:
C19H21Cl2NO2
Molecular Weight:
366.3 g/mol
Benzoic acid, o-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride
CAS No.: 109938-92-3
Cat. No.: VC20765828
Molecular Formula: C19H21Cl2NO2
Molecular Weight: 366.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109938-92-3 |
|---|---|
| Molecular Formula | C19H21Cl2NO2 |
| Molecular Weight | 366.3 g/mol |
| IUPAC Name | (1-phenyl-2-pyrrolidin-1-ylethyl) 2-chlorobenzoate;hydrochloride |
| Standard InChI | InChI=1S/C19H20ClNO2.ClH/c20-17-11-5-4-10-16(17)19(22)23-18(14-21-12-6-7-13-21)15-8-2-1-3-9-15;/h1-5,8-11,18H,6-7,12-14H2;1H |
| Standard InChI Key | WGRYIPBOAXTVCN-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)CC(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3Cl.Cl |
| Canonical SMILES | C1CCN(C1)CC(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3Cl.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator